Mdmeo
Description
Mdmeo (3,4-methylenedioxy-N-(2-methoxyethyl)phenethylamine) is a synthetic analog of MDA (3,4-methylenedioxyamphetamine), first synthesized and described by Alexander Shulgin in PiHKAL: The Chemical Story . Structurally, this compound differs from MDA by the substitution of the methyl group on the nitrogen atom with a 2-methoxyethyl group.
The synthesis of this compound involves a multi-step process starting from methoxyethylamine hydrochloride. Key steps include condensation with 3,4-methylenedioxyphenylacetone, purification via solvent extraction, and crystallization . Despite its structural similarity to active compounds like MDA and MDOH (N-hydroxy MDA), this compound exhibits notably weak pharmacological activity, raising questions about the determinants of psychoactive potency in this chemical class.
Properties
CAS No. |
74698-48-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI Key |
MTIKJUJMCMDSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Mdmeo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:
Chemistry: As a model compound for studying the reactivity of substituted amphetamines.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its potential therapeutic effects, although data is limited.
Industry: Limited industrial applications due to legal restrictions.
Mechanism of Action
The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .
Comparison with Similar Compounds
Mdmeo vs. MDA
| Parameter | This compound | MDA |
|---|---|---|
| Structure | N-(2-methoxyethyl) substitution | N-methyl substitution |
| Base Strength | Weak base | Stronger base |
| Pharmacological Role | Inactive in human trials | Potent entactogen and stimulant |
| Synthetic Accessibility | Complex multi-step synthesis | Well-established synthesis |
This compound and MDA share the same 3,4-methylenedioxyphenethylamine backbone but differ in their nitrogen substituents. The larger 2-methoxyethyl group in this compound likely introduces steric hindrance, reducing affinity for serotonin and dopamine receptors critical for psychoactivity . In contrast, MDA’s compact methyl group allows efficient receptor interaction, leading to its well-documented stimulant and empathogenic effects.
This compound vs. MDOH
| Parameter | This compound | MDOH |
|---|---|---|
| Structure | N-(2-methoxyethyl) substitution | N-hydroxy substitution |
| Base Strength | Weak base | Weak base |
| Pharmacological Role | Inactive in human trials | Retains MDA-like activity |
The hydroxy group in MDOH may facilitate metabolic activation or receptor binding, whereas this compound’s methoxyethyl group could hinder these processes.
Pharmacological and Experimental Findings
Key Studies on this compound
Mechanistic Insights
- Steric Effects : The bulkier 2-methoxyethyl group in this compound likely disrupts receptor-ligand interactions, a hypothesis supported by the retained activity of smaller analogs like MDOH.
- Metabolic Stability : this compound’s methoxy group may resist metabolic cleavage, preventing conversion into active metabolites.
Data Tables Summarizing Key Comparisons
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